1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(2-furylmethyl)piperidine-3-carboxamide
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Overview
Description
The study of complex organic compounds, such as the one , involves understanding their synthesis, structure, reactivity, and properties. These compounds often have significant applications in pharmaceuticals, materials science, and as probes in biological systems.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler molecules and building complexity through strategic bond formation. For instance, the synthesis of similar compounds involves cyclization reactions, N-alkylation, and the introduction of functional groups specific to the target molecule's needs (Shim et al., 2002).
Molecular Structure Analysis
The molecular structure is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These analyses provide insights into the molecule's conformation, stereochemistry, and electronic structure, critical for understanding its reactivity and properties (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their molecular structure. Studies often involve exploring their behavior under various conditions to elucidate mechanisms of reactions and identify potential reactivity patterns. For example, the interactions with biological targets can be assessed through binding studies and activity assays to understand the compound's potential as a therapeutic agent (Kumar et al., 2016).
properties
IUPAC Name |
2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F4N5O2S/c23-14-5-1-12(2-6-14)16-10-34-19-18(16)27-11-30-20(19)29-31(21(30)33)9-17(32)28-15-7-3-13(4-8-15)22(24,25)26/h1-8,10-11H,9H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGBHKVTRAYYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F4N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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